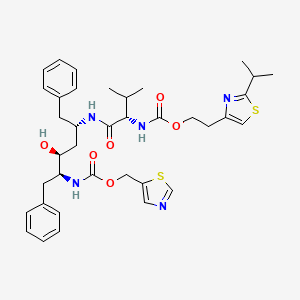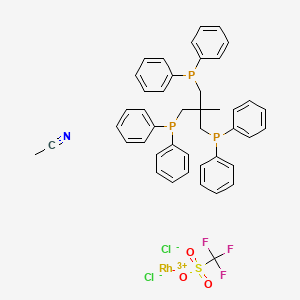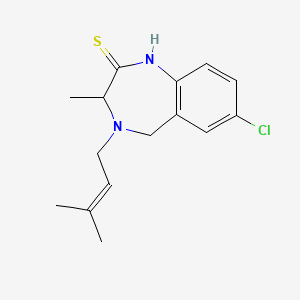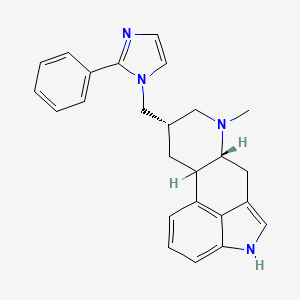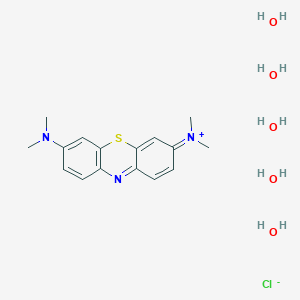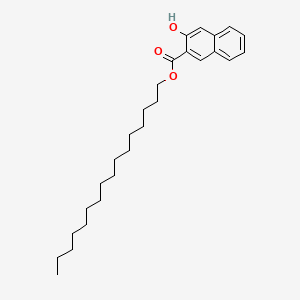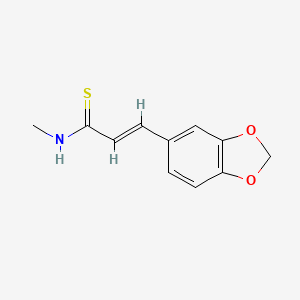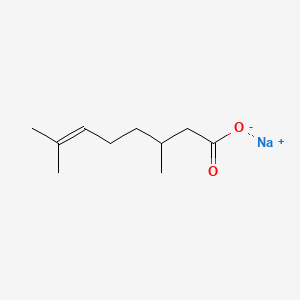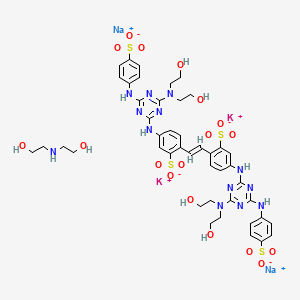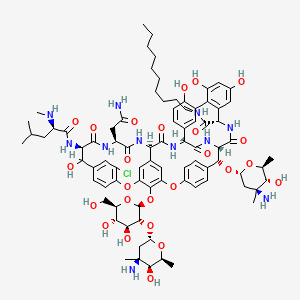
Eremomycin derivative
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Eremomycin derivatives are a class of semisynthetic glycopeptide antibiotics derived from eremomycin, a naturally occurring antibiotic. These derivatives have been developed to enhance the antibacterial efficacy and reduce the side effects associated with the parent compound. Eremomycin derivatives are particularly effective against Gram-positive bacteria, including strains resistant to other antibiotics .
Preparation Methods
Synthetic Routes and Reaction Conditions
Eremomycin derivatives are typically synthesized through the modification of the eremomycin molecule. One common method involves the condensation of eremomycin with various amines, such as pyrrolidine or piperidine . The reaction conditions often include the use of reagents like PyBOP and TBTU to facilitate the coupling process . For example, eremomycin pyrrolidide is synthesized by reacting eremomycin with pyrrolidine under controlled conditions .
Industrial Production Methods
Industrial production of eremomycin derivatives involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as fermentation to produce the parent compound, followed by chemical modification to obtain the desired derivative .
Chemical Reactions Analysis
Types of Reactions
Eremomycin derivatives undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in the synthesis of eremomycin derivatives include:
PyBOP and TBTU: Used for coupling reactions.
Pyrrolidine and Piperidine: Amines used for condensation reactions.
Major Products Formed
The major products formed from these reactions are various eremomycin derivatives, such as eremomycin pyrrolidide and aminoalkylamides of eremomycin .
Scientific Research Applications
Eremomycin derivatives have a wide range of
Properties
CAS No. |
270927-20-3 |
|---|---|
Molecular Formula |
C83H110ClN11O25 |
Molecular Weight |
1697.3 g/mol |
IUPAC Name |
(1S,2R,19R,22S,25R,28R,40S)-2-[(2R,4S,5R,6S)-4-amino-5-hydroxy-4,6-dimethyloxan-2-yl]oxy-48-[(2S,3R,4S,5S,6R)-3-[(2S,4S,5S,6S)-4-amino-5-hydroxy-4,6-dimethyloxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-22-(2-amino-2-oxoethyl)-15-chloro-N-decyl-18,32,35,37-tetrahydroxy-19-[[(2R)-4-methyl-2-(methylamino)pentanoyl]amino]-20,23,26,42,44-pentaoxo-7,13-dioxa-21,24,27,41,43-pentazaoctacyclo[26.14.2.23,6.214,17.18,12.129,33.010,25.034,39]pentaconta-3(50),4,6(49),8(48),9,11,14,16,29(45),30,32,34(39),35,37,46-pentadecaene-40-carboxamide |
InChI |
InChI=1S/C83H110ClN11O25/c1-9-10-11-12-13-14-15-16-25-89-76(108)63-47-31-44(97)32-52(99)60(47)46-27-41(19-23-51(46)98)61-77(109)95-65(80(112)93-63)69(118-58-34-82(6,86)72(104)38(4)113-58)40-17-21-45(22-18-40)115-54-29-43-30-55(70(54)120-81-71(68(103)67(102)56(36-96)117-81)119-59-35-83(7,87)73(105)39(5)114-59)116-53-24-20-42(28-48(53)84)66(101)64(94-74(106)49(88-8)26-37(2)3)79(111)90-50(33-57(85)100)75(107)91-62(43)78(110)92-61/h17-24,27-32,37-39,49-50,56,58-59,61-69,71-73,81,88,96-99,101-105H,9-16,25-26,33-36,86-87H2,1-8H3,(H2,85,100)(H,89,108)(H,90,111)(H,91,107)(H,92,110)(H,93,112)(H,94,106)(H,95,109)/t38-,39-,49+,50-,56+,58-,59-,61+,62+,63-,64+,65-,66?,67+,68-,69+,71+,72-,73+,81-,82-,83-/m0/s1 |
InChI Key |
DBEKGPGGUCAQKL-XTQMZZGCSA-N |
Isomeric SMILES |
CCCCCCCCCCNC(=O)[C@@H]1C2=C(C(=CC(=C2)O)O)C3=C(C=CC(=C3)[C@@H]4C(=O)N[C@@H]([C@@H](C5=CC=C(C=C5)OC6=C(C7=CC(=C6)[C@H](C(=O)N4)NC(=O)[C@@H](NC(=O)[C@@H](C(C8=CC(=C(O7)C=C8)Cl)O)NC(=O)[C@@H](CC(C)C)NC)CC(=O)N)O[C@H]9[C@@H]([C@H]([C@@H]([C@H](O9)CO)O)O)O[C@H]2C[C@]([C@@H]([C@@H](O2)C)O)(C)N)O[C@H]2C[C@]([C@H]([C@@H](O2)C)O)(C)N)C(=O)N1)O |
Canonical SMILES |
CCCCCCCCCCNC(=O)C1C2=C(C(=CC(=C2)O)O)C3=C(C=CC(=C3)C4C(=O)NC(C(C5=CC=C(C=C5)OC6=C(C7=CC(=C6)C(C(=O)N4)NC(=O)C(NC(=O)C(C(C8=CC(=C(O7)C=C8)Cl)O)NC(=O)C(CC(C)C)NC)CC(=O)N)OC9C(C(C(C(O9)CO)O)O)OC2CC(C(C(O2)C)O)(C)N)OC2CC(C(C(O2)C)O)(C)N)C(=O)N1)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



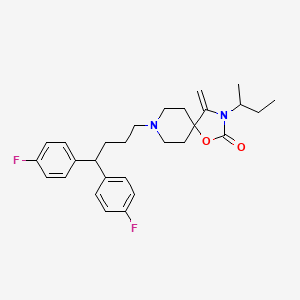

![Sodium;2-[bis(2-hydroxyethyl)amino]ethanol;hydrogen sulfite;prop-2-enoic acid](/img/structure/B12763429.png)
